L-Ascorbic acid,6-dodecanoate
Description
L-Ascorbic acid,6-dodecanoate is a lipophilic derivative of L-ascorbic acid (vitamin C), where the hydroxyl group at the 6th position is esterified with dodecanoic acid (lauric acid, C12:0) . This structural modification enhances stability against oxidative degradation, a common limitation of native ascorbic acid in aqueous or alkaline environments . The compound retains the core antioxidant backbone of ascorbic acid but gains improved lipid solubility, making it suitable for applications in topical formulations, lipid-based drug delivery systems, and food preservation .
Properties
Molecular Formula |
C18H30O7 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3 |
InChI Key |
DWKSHXDVQRZSII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:
Esterification: L-Ascorbic acid reacts with dodecanoic acid in the presence of concentrated sulfuric acid at a controlled temperature.
Product Isolation: The reaction mixture is cooled and centrifuged to isolate the product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-Ascorbic acid under certain conditions.
Substitution: The ester bond can be hydrolyzed to release L-Ascorbic acid and dodecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis conditions are employed.
Major Products Formed
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-Ascorbic acid.
Substitution: L-Ascorbic acid and dodecanoic acid.
Scientific Research Applications
L-Ascorbic acid,6-dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Industry: Utilized in the food industry as an antioxidant to extend the shelf life of fat-containing products.
Mechanism of Action
The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 6-O-acyl derivatives of ascorbic acid differ primarily in the length and saturation of their fatty acid chains. Key comparisons include:
| Compound | Fatty Acid Chain | Molecular Weight | Solubility (LogP) | Stability (vs. Ascorbic Acid) |
|---|---|---|---|---|
| L-Ascorbic acid | - | 176.12 g/mol | Hydrophilic (LogP: -1.85) | Low (oxidizes rapidly) |
| L-Ascorbic acid,6-dodecanoate | Dodecanoic (C12) | 386.49 g/mol | Amphiphilic (LogP: ~5.2) | High (resists oxidation) |
| Ascorbyl palmitate | Palmitic (C16) | 414.54 g/mol | Lipophilic (LogP: ~7.1) | High |
| Ascorbyl stearate | Stearic (C18) | 442.59 g/mol | Lipophilic (LogP: ~8.3) | High |
Key Observations :
- Longer fatty acid chains (e.g., stearate, palmitate) increase molecular weight and lipophilicity, enhancing integration into lipid membranes but reducing aqueous solubility .
- 6-dodecanoate balances moderate lipophilicity with sufficient solubility for diverse applications .
Pharmacokinetics and Bioavailability
- Absorption: 6-O-acyl derivatives are absorbed via passive diffusion in the intestine due to their lipophilicity, whereas ascorbic acid relies on sodium-dependent transporters (SVCT1/2) . Shorter chains (e.g., dodecanoate vs. stearate) may undergo faster hydrolysis, releasing ascorbic acid more rapidly .
Industrial and Regulatory Status
- Food and Pharmaceuticals: Ascorbyl palmitate (E304) and stearate are FDA/EFSA-approved for food preservation and packaging . 6-dodecanoate’s regulatory status remains less documented but may align with existing approvals for similar esters. In plastics, ascorbyl stearate is approved under EU Regulation 10/2011 for food-contact materials .
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